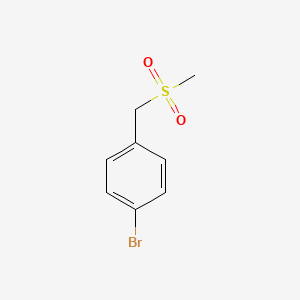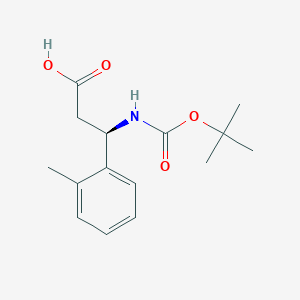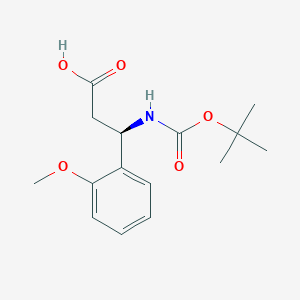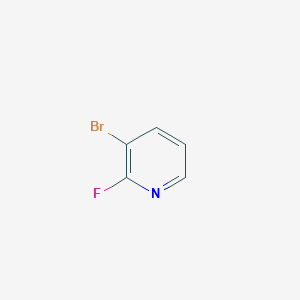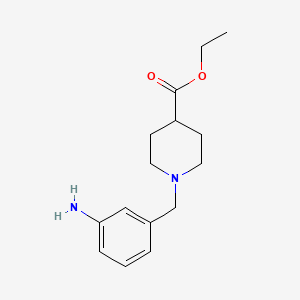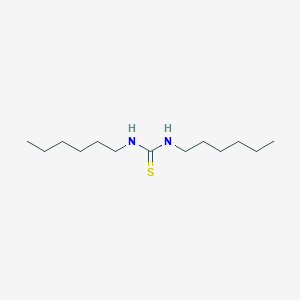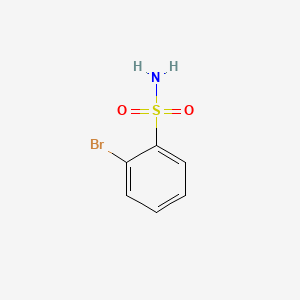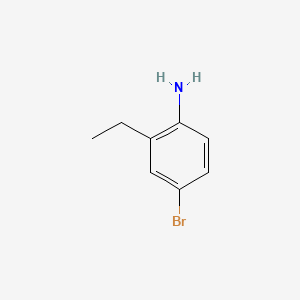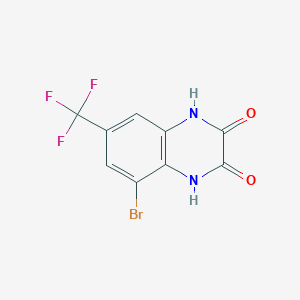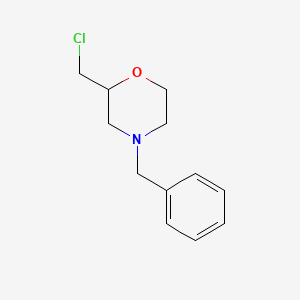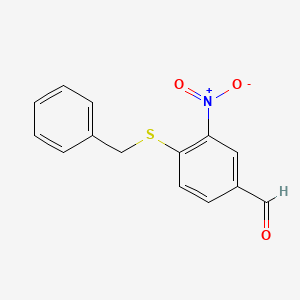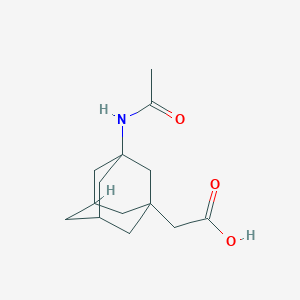![molecular formula C11H9BrS B1273725 2-[4-(Bromomethyl)phenyl]thiophene CAS No. 81443-46-1](/img/structure/B1273725.png)
2-[4-(Bromomethyl)phenyl]thiophene
Descripción general
Descripción
The compound "2-[4-(Bromomethyl)phenyl]thiophene" is a thiophene derivative, which is part of a class of sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities and uses in electronics and solar cells .
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions, such as the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. For example, a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized using the Suzuki coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . Similarly, the synthesis of "2-[4-(Bromomethyl)phenyl]thiophene" would likely involve a halogenated thiophene and a bromomethylphenyl compound in a coupling reaction.
Molecular Structure Analysis
Thiophene derivatives often have their molecular structures confirmed by techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. The crystal structure provides insight into the molecular geometry and electronic configuration, which are crucial for understanding the compound's reactivity and properties .
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, particularly electrophilic aromatic substitutions due to the electron-rich nature of the thiophene ring. The presence of a bromomethyl group in "2-[4-(Bromomethyl)phenyl]thiophene" suggests that it could be used as a building block for further functionalization through palladium-catalyzed cross-coupling reactions, as demonstrated by the synthesis of unsymmetrically 1,2-disubstituted benzenes using o-bromophenylzinc compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their substituents. For instance, the presence of electron-withdrawing or electron-releasing groups can affect the compound's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are important for the compound's reactivity and potential applications in electronic devices. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and compare them with experimental data .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Thiophene and its derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science
-
Electronics and Optoelectronics
- Thiophene-based molecules are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .
-
Synthesis of New Compounds
- Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- For example, the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand, respectively .
-
Pharmaceutical Applications
- Thiophene derivatives show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Polymer Synthesis
- Since the advent of the concept of regioregular polythiophenes and an understanding of their useful properties and their utilization in various potential applications, a number of research groups have put their efforts to synthesize novel thiophene-based monomers, and their subsequent polymerization to afford homopolymers as well as copolymers with some acceptor monomeric units .
-
Transition Metal Catalyzed Synthesis of Thiophene-based Polymers
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems .
- These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
-
Synthesis of Thiophene Derivatives
- Recent strategies in the synthesis of thiophene derivatives have been highlighted, with a focus on heterocyclization of various substrates .
- The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
-
Antimicrobial Activity
Safety And Hazards
2-[4-(Bromomethyl)phenyl]thiophene is a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .
Propiedades
IUPAC Name |
2-[4-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUUJVAVOVMLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383600 | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Bromomethyl)phenyl]thiophene | |
CAS RN |
81443-46-1 | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



